1-Phenylpiperidine-4-carboxylic acid hydrochloride

CAS No.: 209005-67-4

Cat. No.: VC3312062

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209005-67-4 |

|---|---|

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.71 g/mol |

| IUPAC Name | 1-phenylpiperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H |

| Standard InChI Key | BEFZAPQHSZCXRM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

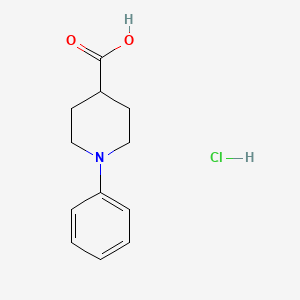

1-Phenylpiperidine-4-carboxylic acid hydrochloride is characterized by a piperidine ring with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form. The molecular structure consists of a six-membered piperidine ring connected to a phenyl group at the nitrogen position, with a carboxylic acid functionality at the para position relative to the nitrogen.

Physical and Chemical Characteristics

The compound possesses several noteworthy physical and chemical properties that determine its behavior in various chemical reactions and applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 209005-67-4 |

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.71 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | 1-phenylpiperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H |

| Standard InChIKey | BEFZAPQHSZCXRM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl |

These fundamental properties provide essential information for researchers working with this compound in laboratory settings and industrial applications.

Chemical Identifiers and Nomenclature

The accurate identification of 1-Phenylpiperidine-4-carboxylic acid hydrochloride is crucial for chemical database searches, regulatory compliance, and scientific communication. The compound is registered in various chemical databases and can be identified through multiple systems.

Registry Systems and Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 209005-67-4 |

| PubChem Compound ID | 69948710 |

| IUPAC Name | 1-phenylpiperidine-4-carboxylic acid;hydrochloride |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl |

| Standard InChIKey | BEFZAPQHSZCXRM-UHFFFAOYSA-N |

These identifiers enable researchers to access information about the compound from various chemical databases and ensure consistent identification across different scientific platforms.

Applications in Organic Synthesis

1-Phenylpiperidine-4-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis due to its unique structural features that include both a piperidine ring and a carboxylic acid functionality.

Role as a Chemical Intermediate

The compound functions primarily as an intermediate in the synthesis of more complex molecules. The carboxylic acid group at the 4-position of the piperidine ring provides a reactive site for further functionalization through various transformations such as esterification, amidation, reduction, and coupling reactions. These reactions allow chemists to incorporate the piperidine scaffold into larger molecular structures with diverse biological activities.

Pharmaceutical Applications

In pharmaceutical research, 1-Phenylpiperidine-4-carboxylic acid hydrochloride serves as a precursor for the development of potential drug candidates. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across different therapeutic categories. The presence of both a phenyl group and a carboxylic acid functionality provides opportunities for structural modification to optimize pharmacological properties such as potency, selectivity, and bioavailability.

Comparison with Related Compounds

Understanding the relationships between 1-Phenylpiperidine-4-carboxylic acid hydrochloride and structurally similar compounds helps in appreciating its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 1-Phenylpiperidine-4-carboxylic acid hydrochloride but differ in key aspects such as substitution patterns or functional groups. The following table compares the properties of the target compound with some of its close analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-Phenylpiperidine-4-carboxylic acid hydrochloride | 209005-67-4 | C12H16ClNO2 | 241.71 | Reference compound |

| 1-Phenylpiperidine-4-carboxylic acid | 94201-40-8 | C12H15NO2 | 205.254 | Free acid form (not hydrochloride salt) |

| 1-Methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride | 100609-26-5 | C13H18ClNO2 | 255.741 | Methyl group on nitrogen instead of phenyl |

| 4-Phenylpiperidine-4-carboxylic acid hydrochloride | 53484-76-7 | C12H16ClNO2 | 241.71 | Phenyl group at 4-position instead of 1-position |

This comparison highlights the subtle structural variations that can exist among closely related piperidine derivatives, which often lead to significant differences in their chemical reactivity and biological properties .

Synthesis Methods

The preparation of 1-Phenylpiperidine-4-carboxylic acid hydrochloride typically involves specific synthetic routes that have been developed and optimized over time.

Synthetic Approaches

One of the common approaches to synthesizing this compound involves the reaction between appropriately substituted piperidines and aryl halides, followed by functionalization of the piperidine ring. Another approach involves the modification of pre-existing piperidine-4-carboxylic acid derivatives through N-arylation reactions .

Patent Literature

Patent literature provides valuable insights into industrial methods for the synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride and related compounds. According to patent documentation, processes for manufacturing aryl-piperidine-carboxylic acid derivatives often involve heating a corresponding betaine to high temperatures until rearrangement occurs, followed by recovery of the desired ester. These esters can then be converted to the corresponding acids and subsequently to their hydrochloride salts .

The patent describes specific examples such as:

"Process for the manufacture of a 4-arylpiperidine-4-carboxylic acid ester, comprising heating a 4-aryl-piperidine-4-carboxylic acid betaine to a high temperature until rearrangement occurs, and recovering the 4-aryl-piperidine-4-carboxylic acid ester."

While this patent focuses primarily on 4-aryl derivatives rather than 1-aryl derivatives, the synthetic principles can be adapted for the preparation of our target compound.

Analytical Methods

Accurate analytical methods are essential for characterizing 1-Phenylpiperidine-4-carboxylic acid hydrochloride and assessing its purity in research and industrial settings.

Concentration and Solution Preparation

The preparation of solutions with precise concentrations is often required in research applications involving 1-Phenylpiperidine-4-carboxylic acid hydrochloride.

Mass Molarity Calculations

For laboratory applications requiring solutions of specific concentrations, calculations must account for the molecular weight of the compound (241.71 g/mol). Researchers can determine:

-

The mass of compound required to prepare a solution of known volume and concentration

-

The volume of solution required to dissolve a compound of known mass to a desired concentration

-

The concentration of a solution resulting from a known mass of compound in a specific volume

These calculations are essential for ensuring accuracy and reproducibility in experimental procedures involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume